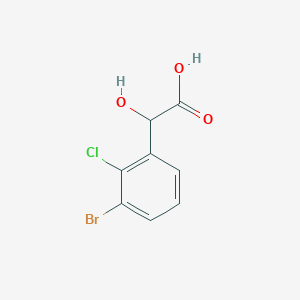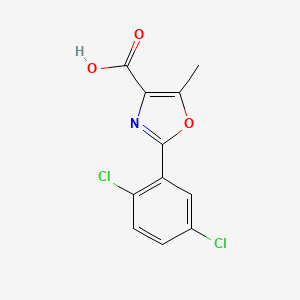![molecular formula C13H7F3O B13685910 1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
1-(Trifluoromethyl)naphtho[2,1-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphtho[2,1-b]furan is a heterocyclic compound that features a naphthofuran core with a trifluoromethyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan typically involves the reaction of aroyl(trifluoroacetyl)methane with 2,3-dichloro-1,4-naphthoquinone under phase-transfer conditions . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]furan-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite and cesium tetrafluorocobaltate(III) are employed for specific substitutions.
Major Products: The major products formed from these reactions include various substituted naphthofurans and naphtho[2,1-b]furan-4,9-diones .
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphtho[2,1-b]furan has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphtho[2,1-b]furan involves its interaction with molecular targets such as c-Met and the PI3K/Akt pathway. It inhibits hepatocyte growth factor-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream activation of PI3K and Akt . This leads to the downregulation of matrix metalloproteinase-9 activity, which is crucial for cell migration and invasion .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthofuran core but differs in functional groups and reactivity.
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
Uniqueness: 1-(Trifluoromethyl)naphtho[2,1-b]furan is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a fluorescent label and in organic electronics .
Propriétés
Formule moléculaire |
C13H7F3O |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
1-(trifluoromethyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C13H7F3O/c14-13(15,16)10-7-17-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
Clé InChI |
ZWKNLLLJQAYSGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)






![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)





